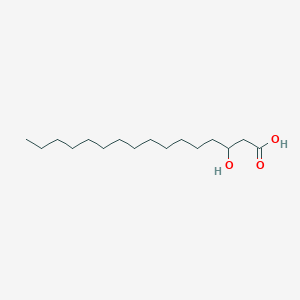

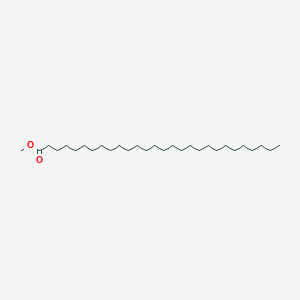

3-Hydroxyhexadecanoic acid

Overview

Description

3-Hydroxyhexadecanoic Acid, also known as 3-Hydroxypalmitic acid, is a long-chain fatty acid . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria .

Synthesis Analysis

A new type of medium-chain-length-co-long-chain-length polyhydroxyalkanoate (mcl-co-lcl PHA) containing 39.25 mol% 3-hydroxyhexadecanoic (3HHD) was isolated from Bacillus thermoamylovorans strain PHA005 and utilized as biofuel substrate . A novel process to produce 3-hydroxyalkanoate methyl ester (3HAME) using mcl-co-lcl PHA was transesterification via an enzyme-catalysis .Molecular Structure Analysis

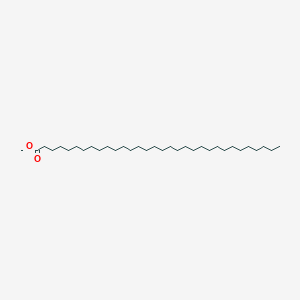

The molecular formula of this compound is C16H32O3 . Its molecular weight is 272.42 .Chemical Reactions Analysis

This compound may be used in studies that involve the lipid structures of endotoxin lipid A molecules .Physical And Chemical Properties Analysis

This compound has a melting point of 78-79 °C . Its boiling point is predicted to be 405.0±28.0 °C . The density is predicted to be 0.955±0.06 g/cm3 . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . The pKa is predicted to be 4.38±0.10 .Scientific Research Applications

Production in Escherichia coli

Zheng et al. (2004) discuss the production of 3-Hydroxydecanoic acid in Escherichia coli, noting the role of thioesterase II and its interactions with other genetic components. This research is relevant to the understanding of metabolic pathways and the production of similar compounds like 3-Hydroxyhexadecanoic acid in bacterial systems (Zheng et al., 2004).

Laser Desorption/Ionization Mass Spectrometry

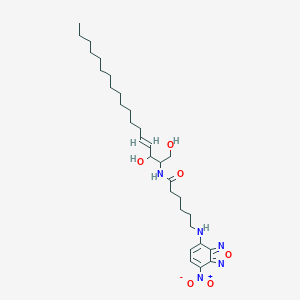

Kołodziej et al. (2022) describe the use of infrared pulsed fiber laser-produced silver-109-nanoparticles for laser desorption/ionization mass spectrometry of 3-hydroxycarboxylic acids, including this compound. This technique is vital for environmental monitoring of endotoxin levels, showcasing the compound's role in analytical chemistry and environmental science (Kołodziej et al., 2022).

Metabolic Engineering in Yeast

Chen et al. (2014) explored the production of 3-Hydroxypropionic acid in Saccharomyces cerevisiae, a yeast, through metabolic engineering. This study highlights the potential of yeast as a production platform for bio-based 3-Hydroxypropionic acid and related compounds, which can be a sustainable alternative to petrochemical feedstocks (Chen et al., 2014).

Environmental Marker for Endotoxin

Uhlig et al. (2016) developed a method for quantitative profiling of 3-hydroxy fatty acids in environmental samples, including this compound. Their work emphasizes the compound's significance as a chemical marker of endotoxin in occupational and environmental samples (Uhlig et al., 2016).

Mechanism of Action

Target of Action

3-Hydroxyhexadecanoic acid, also known as 3-Hydroxy C16:0 derivative of palmitic acid, is a component of bacterial lipids . It is primarily used in lipid studies and as an internal standard . .

Mode of Action

This compound is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the coupling between the electron transport chain and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .

Biochemical Pathways

This compound is involved in the lipid structures of endotoxin lipid A molecules . Endotoxin lipid A is a component of the outer membrane of Gram-negative bacteria and plays a crucial role in the immune response to bacterial infection.

Result of Action

It is known to accumulate in long-chain 3-hydroxyacyl-coa dehydrogenase (lchad) deficiency disorder , a rare genetic condition that prevents the body from converting certain fats into energy.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Hydroxyhexadecanoic acid is an intermediate in fatty acid biosynthesis . It is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Cellular Effects

It has been suggested that long-chain fatty acids like this compound can behave as an uncoupler of oxidative phosphorylation in heart mitochondria . This implies that it could influence cell function by disrupting the normal balance of biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its role in fatty acid biosynthesis . It is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase . This suggests that it may exert its effects at the molecular level through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is soluble in ethanol and its purity is greater than 98% . This suggests that it has good stability and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that long-chain fatty acids can have various effects on animal models, including potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway . It interacts with enzymes such as fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase . This could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name |

3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWALJHXHCJYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946831 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-34-7, 20595-04-4 | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC179484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)